![molecular formula C20H20N2O3 B145127 Tyrphostin B56 CAS No. 133550-41-1](/img/structure/B145127.png)
Tyrphostin B56
Overview
Description
Tyrphostin B56 is a member of the tyrphostin family of tyrosine kinase inhibitors, that selectively inhibits epidermal growth factor receptor kinase activity . Tyrphostins are a family of small molecule tyrosine phosphorylation inhibitors directed against receptor and non-receptor tyrosine kinases .
Molecular Structure Analysis
The molecular formula of Tyrphostin B56 is C20H20N2O3 . The IUPAC name is (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)prop-2-enamide .
Scientific Research Applications
EGFR Kinase Inhibition
AG 556 is known to be an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase . It has been shown to have an inhibitory concentration (IC50) of 1.1 μM, and it is selective over ErbB2 .
Cancer Research
The EGFR kinase inhibition property of AG 556 makes it a potential candidate for cancer research. EGFR is often overexpressed in various types of cancers, and its inhibition can potentially slow down the growth of cancer cells .
Immunomodulation
AG 556 has been proven to be effective in a model of multiple sclerosis-like syndrome in mice due to its immunomodulating effect . This suggests that it could be used in research related to immune system disorders.
Arterial Injury Research
A study has shown that AG 556 has an effect on intimal thickening in a mouse model of arterial injury . This indicates its potential use in vascular biology research.
PP2A-B56 Function
Tyrphostin B56 is associated with the function of Protein Phosphatase 2A (PP2A-B56) . The review summarized the contribution of B56 phosphorylation to PP2A-B56 function and proposed strategies for intervening B56 phosphorylation to treat diseases associated with PP2A-B56 dysfunction .
Role in Mitosis, Virus Attack, and Cancer Development
Recent advancements in LxxIxEx B56-binding motifs provide the molecular details of PP2A-B56 binding specificity. This has led to the exploration of the emerging role of PP2A-B56 in the mitosis process, virus attack, and cancer development through LxxIxE motif-mediated PP2A-B56 targeting .
Mechanism of Action
Target of Action
AG 556, also known as Tyrphostin B56, is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is a cell surface protein that binds to epidermal growth factor, leading to receptor dimerization, stimulation of its intrinsic protein-tyrosine kinase activity, and activation of signal transduction pathways that are involved in regulating cellular proliferation, differentiation, and survival .
Mode of Action
AG 556 interacts with its target, the EGFR tyrosine kinase, by inhibiting its activity . This inhibition blocks the activation of Cdk2, a cyclin-dependent kinase that plays a crucial role in the cell cycle . By inhibiting EGFR tyrosine kinase, AG 556 disrupts the signaling pathways that are initiated by EGFR, thereby altering the cellular responses that are regulated by these pathways .
Biochemical Pathways
The primary biochemical pathway affected by AG 556 is the EGFR signaling pathway . By inhibiting EGFR tyrosine kinase, AG 556 disrupts the downstream signaling events that are triggered by EGFR activation. This disruption can affect various cellular processes, including cell proliferation, differentiation, and survival . Additionally, AG 556 has been shown to inhibit the depupylation actions of Dop on the native substrate, FabD-Pup .
Pharmacokinetics
It is known that ag 556 is a small molecule, which suggests that it may have good bioavailability .
properties
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c21-14-17(12-16-9-10-18(23)19(24)13-16)20(25)22-11-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-10,12-13,23-24H,4-5,8,11H2,(H,22,25)/b17-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCNJMUSWLTSCW-SFQUDFHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tyrphostin B56 | |
CAS RN |
149092-35-3 | |
Record name | AG 556 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149092353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyrphostin B56 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16775 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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